2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate
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Overview
Description
2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, amino compounds, and nitrobenzyl intermediates. Common reaction conditions include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, or ethanol.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using batch or continuous flow reactors. Optimization of reaction conditions to maximize yield and purity is crucial. Techniques such as crystallization, distillation, and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino or methoxy groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to a biological response. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the nitrobenzyl and nortropanyl groups.
N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide: Lacks the amino and methoxy groups.
Uniqueness
The unique combination of functional groups in 2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate gives it distinct chemical and biological properties
Properties
CAS No. |
84923-22-8 |
---|---|
Molecular Formula |
C24H28N6O8 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
2-amino-4-methoxy-N-[8-[(4-nitrophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H24N6O4.C4H4O4/c1-30-19-17(10-22-20(21)24-19)18(27)23-13-8-15-6-7-16(9-13)25(15)11-12-2-4-14(5-3-12)26(28)29;5-3(6)1-2-4(7)8/h2-5,10,13,15-16H,6-9,11H2,1H3,(H,23,27)(H2,21,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JVYODYZPSDCIKO-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)[N+](=O)[O-])N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)[N+](=O)[O-])N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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